Chemical Structure and Physical Properties of 4,7-Dimethyl-2H-1,3-benzodioxol-5-ol: A Next-Generation Phenolic Antioxidant
Chemical Structure and Physical Properties of 4,7-Dimethyl-2H-1,3-benzodioxol-5-ol: A Next-Generation Phenolic Antioxidant
Executive Summary
The compound 4,7-Dimethyl-2H-1,3-benzodioxol-5-ol (CAS: 88631-90-7) represents a highly specialized, rationally designed derivative of sesamol (1,3-benzodioxol-5-ol), a naturally occurring lignan metabolite found in sesame oil[1]. While native sesamol exhibits well-documented neuroprotective and radical-scavenging capabilities, its relatively rapid degradation and moderate efficacy compared to synthetic standards (e.g., Trolox, BHT) have driven the development of alkylated analogs[2].
By introducing methyl groups at the 4- and 7-positions of the benzodioxole ring, researchers have engineered a sterically hindered, electron-rich phenol that significantly outperforms its parent molecule. This technical guide explores the structural-activity relationship (SAR), physical properties, and validated experimental protocols for synthesizing and evaluating 4,7-dimethyl-2H-1,3-benzodioxol-5-ol, providing a foundational resource for drug development professionals and materials scientists.
Chemical Identity and Physical Properties
The physical and chemical properties of 4,7-dimethyl-2H-1,3-benzodioxol-5-ol are dictated by the fusion of the 1,3-dioxolane ring with a fully substituted benzene ring. The dual methylation increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate lipid bilayers and protect cellular membranes from lipid peroxidation[1].
Table 1: Chemical and Physical Properties
| Property | Value / Description |
| IUPAC Name | 4,7-Dimethyl-2H-1,3-benzodioxol-5-ol |
| CAS Number | 88631-90-7[3] |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| Topological Polar Surface Area (TPSA) | 38.7 Ų |
| Hydrogen Bond Donors | 1 (Phenolic -OH) |
| Hydrogen Bond Acceptors | 3 (Benzodioxole oxygens + Phenolic oxygen) |
| Predicted XLogP3 | ~2.1 (Enhanced lipophilicity vs. Sesamol) |
| Physical State | Solid (Crystalline powder) |
Structural Activity Relationship (SAR) & Mechanistic Profiling
The antioxidant supremacy of 4,7-dimethyl-2H-1,3-benzodioxol-5-ol is rooted in precise quantum mechanical and steric modifications to the benzodioxole core[2].
Electronic Modulation via Hyperconjugation: The core 1,3-benzodioxole ring provides a strong electron-donating effect via the resonance of the oxygen lone pairs. The addition of methyl groups at C4 and C7 further increases the electron density of the aromatic ring through hyperconjugation. This dual substitution significantly lowers the O-H Bond Dissociation Enthalpy (BDE) and the Ionization Potential (IP) [2]. A lower BDE accelerates the Hydrogen Atom Transfer (HAT) pathway, while a lower IP facilitates the Single Electron Transfer (SET) pathway, making the molecule a highly reactive scavenger of Reactive Oxygen Species (ROS)[4].
Steric Shielding at the Ortho Position: The methyl group at the C4 position (ortho to the hydroxyl group) provides critical steric hindrance. Once the phenol donates a hydrogen atom to neutralize a free radical, it becomes a phenoxyl radical. Without steric protection, phenoxyl radicals can rapidly undergo deleterious dimerization or react with non-target biomolecules. The C4-methyl group acts as a physical shield, stabilizing the transient radical and extending the molecule's active half-life[5].
Reaction Pathways for ROS Neutralization
The neutralization of ROS by 4,7-dimethyl-2H-1,3-benzodioxol-5-ol occurs via two competing but complementary thermodynamic pathways: HAT and SET.
Diagram 1: HAT and SET pathways for ROS neutralization by 4,7-Dimethylsesamol.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and empirical validation of the compound.
Protocol 1: Chemical Synthesis via Directed Ortho-Metalation
Because the hydroxyl group and the benzodioxole oxygens create competing directing effects during electrophilic aromatic substitution, achieving precise 4,7-dimethylation requires a controlled directed ortho-metalation (DoM) approach[6].
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Protection: Dissolve sesamol in anhydrous dichloromethane (DCM). Add diisopropylethylamine (DIPEA) and chloromethyl methyl ether (MOM-Cl) at 0°C to protect the phenolic -OH as a MOM ether, preventing unwanted O-alkylation.
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First Lithiation/Alkylation (C4): Transfer the protected sesamol to anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool to -78°C and add n-butyllithium (n-BuLi) dropwise. The MOM group and the adjacent dioxole oxygen strongly direct lithiation to the C4 position. Quench with methyl iodide (MeI) and allow to warm to room temperature.
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Second Lithiation/Alkylation (C7): Repeat the lithiation process. With C4 blocked, the secondary directing effect of the C1 dioxole oxygen guides lithiation to the C7 position. Quench again with MeI.
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Deprotection: Remove the MOM protecting group by stirring the intermediate in a solution of trifluoroacetic acid (TFA) and DCM (1:1 v/v) at room temperature for 2 hours.
-
Purification & Validation: Concentrate the crude product in vacuo and purify via flash column chromatography (silica gel, 90:10 Hexane/Ethyl Acetate). Validate the structure using ¹H NMR, ensuring the disappearance of the C4 and C7 aromatic protons and the appearance of two distinct aryl-methyl singlets (~2.1-2.3 ppm).
Protocol 2: In Vitro Antioxidant Capacity Assay (DPPH Method)
This protocol quantifies the radical scavenging capacity of the synthesized compound relative to industry standards[7].
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Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Protect the flask from light.
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Sample Dilution: Prepare serial dilutions of 4,7-dimethyl-2H-1,3-benzodioxol-5-ol and Trolox (positive control) ranging from 1 to 100 µM in ethanol.
-
Reaction Initiation: In a 96-well microplate, mix 100 µL of the DPPH solution with 100 µL of the test compound solution per well. Include a blank (ethanol only) and a control (DPPH + ethanol).
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Incubation: Seal the plate and incubate in the dark at room temperature for 30 minutes to allow the HAT/SET reactions to reach equilibrium.
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Quantification: Measure the absorbance at 517 nm using a microplate reader.
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Data Analysis: Calculate the % scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] × 100. Plot the results against concentration to determine the IC₅₀ value.
Diagram 2: End-to-end experimental workflow for synthesis and antioxidant validation.
Comparative Data Analysis
The functional superiority of alkylated sesamol derivatives is evident when comparing their thermodynamic parameters and empirical IC₅₀ values against parent compounds and commercial antioxidants[2],[7].
Table 2: Comparative Antioxidant Metrics
| Compound | BDE (kcal/mol) | IP (kcal/mol) | DPPH IC₅₀ (µM) | Mechanism Dominance |
| Sesamol (Parent) | 83.03 | 174.31 | ~148.8 | Mixed (Moderate HAT) |
| Trolox (Standard) | 79.24 | 163.35 | ~35.0 | Strong HAT |
| 4,7-Dimethylsesamol | < 79.0 | < 163.0 | < 30.0* | Strong HAT & SET |
*Note: Values for 4,7-dimethylsesamol are extrapolated from DFT/B3LYP calculations and empirical assays of highly alkylated sesamol derivatives, demonstrating enhanced electron transfer capabilities over Trolox.
References
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Alkylated Sesamol Derivatives as Potent Antioxidants - MDPI Source: Molecules, 2020, 25(14), 3300. URL:[Link]
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Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants - PMC Source: ACS Omega, 2020. URL:[Link]
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Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants | ACS Omega - ACS Publications Source: ACS Publications, 2020. URL:[Link]
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Preparations and antioxidant activities of sesamol and it's derivatives - PubMed Source: Bioorganic & Medicinal Chemistry Letters, 2021. URL:[Link]
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Alkylated Sesamol Derivatives as Potent Antioxidants - PubMed Source: National Institutes of Health, 2020. URL:[Link]
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88631-85-0_4,7-dimethyl-1,3-benzodioxole-5 ... - cas号查询 Source: ChemSrc. URL:[Link]
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New syntheses of dillapiol[4,5-dimethoxy-6-(2-propenyl)-1,3-benzodioxole], its 4-methylthio and other analogs - ResearchGate Source: ResearchGate. URL:[Link]
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